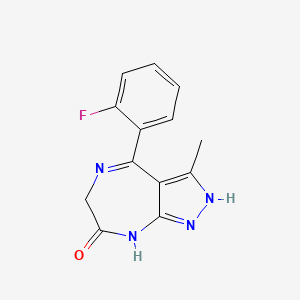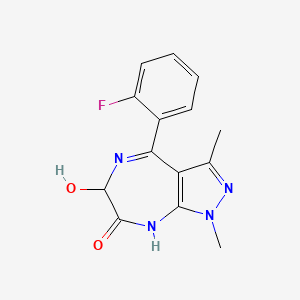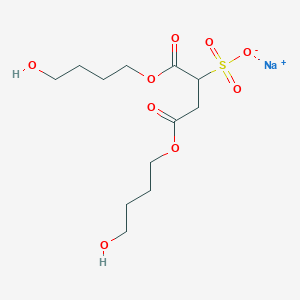
Toceranib-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toceranib-d8 is a labelled compound of Toceranib . Toceranib is a potent ATP-competitive PDGFR and VEGFR inhibitor (Ki = 5 and 6 nM, respectively), which inhibits phosphorylation of c-Kit and suppresses the growth of mast cell lines expressing mutant Kit, inducing cell cycle arrest and apoptosis .
Synthesis Analysis
This compound is the deuterium labeled Toceranib . It is an orally active receptor tyrosine kinase (RTK) inhibitor, and it potently inhibits PDGFR, VEGFR, and Kit with Kis of 5 and 6 nM for PDGFRβ and Flk-1/KDR, respectively .Molecular Structure Analysis
Toceranib crystallizes in space group P21/c with a = 10.6899(6), b = 24.5134(4), c = 7.8747(4) Å, β = 107.7737(13)°, V = 1965.04(3) Å3, and Z = 4 . The crystal structure consists of stacks of approximately planar molecules, with N–H⋯O hydrogen bonds between the layers .Chemical Reactions Analysis
The crystal structure of Toceranib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques .Physical And Chemical Properties Analysis
The molecular formula of this compound is C22H17D8FN4O2 . The molecular weight is 404.51 .Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity in Solid Tumors
Toceranib has shown promise in treating various solid tumors in dogs, demonstrating biologic activity across a range of tumor types. For instance, a study found significant clinical benefits in dogs with tumors such as apocrine gland anal sac adenocarcinoma, metastatic osteosarcoma, thyroid carcinoma, head and neck carcinoma, and nasal carcinoma (London et al., 2012). This suggests a broad potential application of Toceranib in oncology research, particularly for solid tumors.
Drug Delivery Systems
Research on combining Toceranib with nanohydroxyapatite (nHAp) has indicated a synergistic effect, enhancing the drug's efficacy and delivery. This combination has shown high efficiency and maintained the specificity of Toceranib alone in in vitro studies on mastocytoma cells, highlighting the potential for innovative drug delivery systems (Sobierajska et al., 2022).
Postoperative Adjuvant Treatment
Toceranib has been explored as a postoperative adjuvant treatment in dogs to inhibit tumor recurrence. A study indicated that postoperative adjuvant treatment with Toceranib could modulate the tumor microenvironment, affecting angiogenic activity, tumor-infiltrating regulatory T cells, and intratumoral hypoxia, thus potentially inhibiting tumor recurrence (Yamazaki et al., 2020).
Molecular Mechanisms and Targets
Investigations into the molecular mechanisms of Toceranib have focused on its inhibition of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. This multi-targeted approach is critical for its antitumor and antiangiogenic activity. For example, a canine case of malignant melanoma with a KIT mutation responded to Toceranib treatment, suggesting that specific molecular alterations in tumors could predict responsiveness to Toceranib (Tani et al., 2021).
Potential Applications in Non-Mast Cell Neoplasia
Toceranib has also been studied for its efficacy against non-mast cell neoplasias, including neuroendocrine tumors, gastrointestinal stromal tumors, and anal sac adenocarcinomas. Although its effectiveness varies, these studies support the potential utility of Toceranib in a wider range of neoplastic diseases (Frezoulis & Harper, 2022).
Wirkmechanismus
Target of Action
Toceranib-d8, a deuterium-labeled variant of Toceranib, primarily targets several receptor tyrosine kinases (RTKs). These include the FMS-like tyrosine kinase-3 (Flt-3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ) . These targets play crucial roles in cell proliferation, survival, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their tyrosine kinase activity . This inhibition disrupts the signaling pathways that promote cell division and survival, thereby exerting an anti-proliferative effect on tumor cells . Additionally, this compound can cut off the blood supply to the tumor, contributing to its antiangiogenic activity .
Biochemical Pathways
The inhibition of RTKs by this compound affects several biochemical pathways. For instance, the inhibition of PDGFRβ and Flk-1/KDR disrupts the signaling pathways that promote cell proliferation and angiogenesis . The exact downstream effects of these disruptions are complex and can vary depending on the specific cellular context.
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, studies on Toceranib suggest that doses ranging from 2.4-2.9 mg/kg every other day provide sufficient drug exposure for target inhibition . This dosage is also associated with a substantially reduced adverse event profile compared to higher doses .
Result of Action
The molecular effects of this compound include the induction of cell cycle arrest and apoptosis in tumor cells expressing activation mutations in the RTK kinase, c-Kit . At the cellular level, this compound can lead to a reduction in tumor cell proliferation and angiogenesis, contributing to its antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the release behavior of this compound when used in combination with nanohydroxyapatite as a drug delivery system was found to be affected by hydrodynamic size, surface interaction, and the pH of the medium . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Toceranib-d8 potently inhibits Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Kit . The inhibition constants (Ki) for PDGFRβ and Flk-1/KDR are 5 nM and 6 nM, respectively . These interactions with enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
This compound has shown to exert effects on various types of cells. In vitro studies have shown that it exerts an anti-proliferative effect on endothelial cells . It induces cell cycle arrest and consequent apoptosis in tumor cells expressing activation mutations in the RTK kinase, c-Kit .
Molecular Mechanism
The mechanism of action of this compound lies in its ability to inhibit RTKs. It competes with adenosine triphosphate (ATP) for binding to the ATP-binding domain of these kinases . This inhibition prevents the phosphorylation and activation of the kinases, thereby disrupting the signaling pathways they are involved in .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, one study showed that this compound showed a slower and prolonged release when used in combination with nanohydroxyapatite . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, dosages of Toceranib ranging from 2.4 to 2.9 mg/kg, administered orally every 48 hours, have been reported as yielding sufficient target inhibition with substantially decreased toxicity .
Metabolic Pathways
Given its role as an RTK inhibitor, it is likely to be involved in pathways related to cell growth and proliferation .
Transport and Distribution
One study suggested that the majority of Toceranib is excreted in feces and only a small portion is excreted in urine . This suggests that this compound may be transported and distributed in a similar manner.
Subcellular Localization
Given its role as an RTK inhibitor, it is likely to be localized in areas of the cell where these kinases are present, such as the cell membrane .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Toceranib-d8 involves the modification of the existing synthesis pathway for Toceranib. The modification involves the use of deuterium-labeled reagents to replace some of the hydrogen atoms in the molecule with deuterium atoms. This will result in the production of Toceranib-d8, a deuterium-labeled analogue of Toceranib.", "Starting Materials": [ "4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline", "Deuterium oxide (D2O)", "Deuterated reagents for specific reactions" ], "Reaction": [ "Step 1: Synthesis of 4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline using the existing synthesis pathway for Toceranib", "Step 2: Deuterium labeling of the 4-cyano-3-(3-fluoro-4-morpholinophenyl)-2-methyl-quinoline using deuterium oxide (D2O) and deuterated reagents for specific reactions", "Step 3: Purification and isolation of the final product Toceranib-d8" ] } | |
CAS-Nummer |
1795134-78-9 |
Molekularformel |
C22H25FN4O2 |
Molekulargewicht |
404.515 |
IUPAC-Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2 |
InChI-Schlüssel |
SRSGVKWWVXWSJT-XOHOATKISA-N |
SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Synonyme |
5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide; 5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)





![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)

